1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1H-benzodiazole with cyclobutylmethyl halide in the presence of a base, followed by carboxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, amines, thiols, and other nucleophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted benzodiazoles, depending on the specific reaction and conditions used.
Scientific Research Applications
1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid
- 1-(Cyclopentylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid
- 1-(Cyclohexylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of the cyclobutylmethyl group. This group imparts distinct steric and electronic properties, influencing the compound’s reactivity and biological activity. The cyclobutylmethyl group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-2-methylbenzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-15-13-11(14(17)18)6-3-7-12(13)16(9)8-10-4-2-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVJGVUHWKUNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1CC3CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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